![molecular formula C10H14CrO4 B1237254 [CrAcac2]](/img/structure/B1237254.png)
[CrAcac2]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetylacetonato)chromium is a chromium coordination entity.
Applications De Recherche Scientifique
1. Enhancing Health Research in Developing Countries
[CrAcac2], although not directly mentioned, plays a role in the broader context of enhancing scientific and technological capacity in the developing world, particularly in health research. The emphasis is on sustainable solutions that require the commitment of governments, funding, and academic institutions, with scientific journals playing a central role in the dissemination of research results. This environment fosters the development of materials like [CrAcac2] for various health research applications (Momen, 2004).
2. Commercialization of Scientific Research
In the context of the commercialization of scientific research, entities like Contract Research Organizations (CROs) have emerged, impacting the research and development of compounds like [CrAcac2]. This paradigm shift in privatized science, especially in the biopharmaceutical sector, involves the use of advanced materials and compounds in research, pointing to the potential applications of [CrAcac2] in this field (Mirowski & Van Horn, 2005).
3. Building Virtual Cancer Research Organizations
In the domain of cancer research, the use of advanced compounds and materials like [CrAcac2] is essential for innovative research. The Cancer Research Network (CRN) exemplifies the integration of various scientific tools and compounds in multisite collaborative research, which likely includes the use of materials like [CrAcac2] in diverse populations (Hornbrook et al., 2005).
Propriétés
Nom du produit |
[CrAcac2] |
|---|---|
Formule moléculaire |
C10H14CrO4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
chromium(2+);pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Cr/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
Clé InChI |
JCHSWVKCCGSOCY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



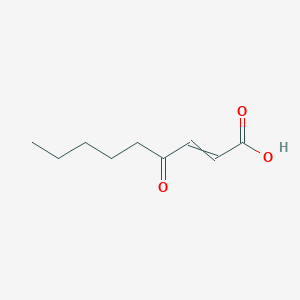
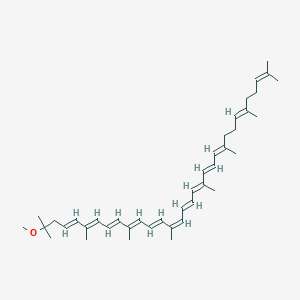
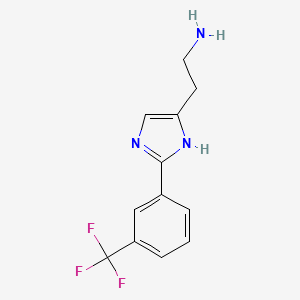
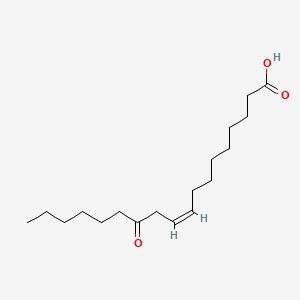
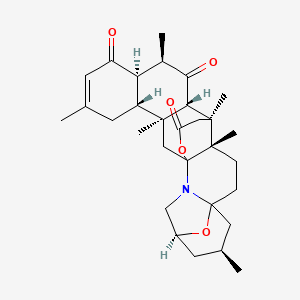
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
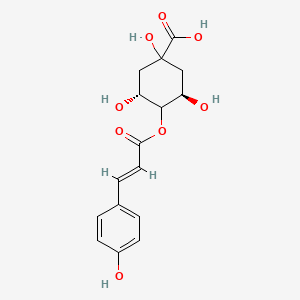
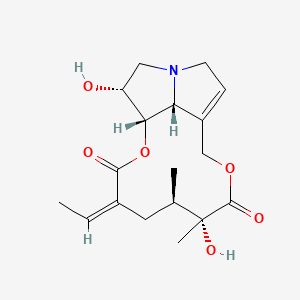
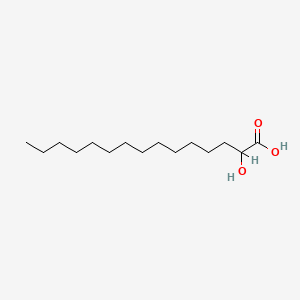
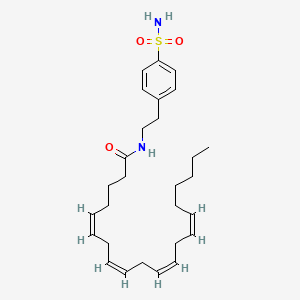
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
![[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride](/img/structure/B1237195.png)